4-IBP - 155798-12-2

4-IBP

Catalog Number: EVT-436215
CAS Number: 155798-12-2
Molecular Formula: C19H21IN2O
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-IBP, chemically known as N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, is a synthetic arylbenzamide derivative classified as a selective sigma-1 receptor (σ1R) agonist. [, , , , , , , , , , , ] It exhibits high affinity for σ1Rs, which are chaperone proteins primarily located at the endoplasmic reticulum membrane, particularly in the brain. [, , , ] 4-IBP plays a crucial role in investigating the physiological and pathological implications of σ1Rs in various biological processes, including cell signaling, neurotransmission, and cancer cell behavior. [, , , , , , , , , ]

4-Isobutylacetophenone (4-IBP)

  • Compound Description: 4-Isobutylacetophenone (4-IBP) is a toxic degradation product of ibuprofen. []
  • Relevance: While 4-IBP shares a similar name with 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (also abbreviated as 4-IBP), it is not structurally related and is not a focus of the provided research papers. The presence of 4-IBP as a degradation product of ibuprofen was monitored in one study, but it was not detected. []
  • Compound Description: (+)-Pentazocine is a sigma receptor ligand that has demonstrated antidepressant-like effects in behavioral models of depression. [] It acts as a sigma agonist. [, ]

DTG (1,3-di-(2-tolyl)guanidine)

  • Compound Description: DTG is a sigma receptor ligand known for its antidepressant-like effects in behavioral models of depression. [] It acts as a sigma agonist. []

Haloperidol

  • Compound Description: Haloperidol is a well-established antipsychotic medication frequently employed in the treatment of delirium. [] It exhibits high affinity antagonism at sigma-1 receptors. []
  • Relevance: Haloperidol serves as a sigma receptor antagonist, particularly at the sigma-1 subtype, and has been shown to block the effects of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) in various studies. [, , , ] It is noteworthy that haloperidol's potential to inhibit glioblastoma cell motility through sigma-1 antagonism raises concerns, as 4-IBP has demonstrated the ability to reduce such motility. [, ]

NE-100 (N,N-dipropyl-2-(4-methoxy-3-(2phenylethoxy)phenyl)-thylamine)

  • Compound Description: NE-100 is a selective sigma-1 receptor antagonist. []
  • Relevance: NE-100 is frequently used to differentiate the effects of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) from those of other sigma ligands, such as (+)-pentazocine. [] While NE-100 effectively blocks the effects of (+)-pentazocine, it does not consistently block all the effects of 4-IBP, particularly in studies exploring glutamatergic responses in the hippocampus, indicating potential variations in their actions at sigma receptor subtypes. [, ]

WAY 100635 (N-[2-(4-[2-methoxyphenyl]-1-piperazinyl)ethyl]-N-2-pyridinylcyclohexanecarboxamide)

  • Compound Description: WAY 100635 is a 5-HT1A receptor antagonist. []
  • Relevance: While not directly structurally related to 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), WAY 100635 is used in conjunction with 4-IBP in electrophysiological studies to investigate the role of 5-HT1A receptors in modulating serotonergic neurotransmission. [] Specifically, WAY 100635 is employed to reverse the effects of 8-OH-DPAT, a 5-HT1A agonist, after 4-IBP treatment, shedding light on the interplay between sigma and 5-HT1A receptors in neuronal responses. []
  • Compound Description: 8-OH-DPAT is a 5-HT1A receptor agonist. []
  • Relevance: Although not structurally similar to 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), 8-OH-DPAT is used in research to investigate the impact of 4-IBP on 5-HT1A autoreceptor responses. [] The ability of 8-OH-DPAT to decrease 5-HT firing activity, even after 4-IBP treatment, suggests that 4-IBP's effects on the 5-HT system might primarily involve the 5-HT1A autoreceptor. []

Lomustin

  • Compound Description: Lomustin is a proapoptotic drug used in chemotherapy. []
  • Relevance: 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been shown to modify the sensitivity of U373-MG glioblastoma cells to the cytotoxic effects of lomustin in vitro. [] This suggests a potential synergistic effect between 4-IBP and proapoptotic drugs like lomustin in cancer treatment. []
  • Compound Description: Temozolomide is a proautophagic drug used in chemotherapy, often for glioblastoma. []
  • Relevance: 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has demonstrated the ability to modify the sensitivity of U373-MG glioblastoma cells to temozolomide in vitro and enhance its antitumor effects in vivo. [] This suggests a potential synergistic interaction between 4-IBP and temozolomide in cancer treatment. []

Irinotecan

  • Compound Description: Irinotecan is a cytotoxic chemotherapeutic agent. []
  • Relevance: 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been shown to enhance the antitumor effects of irinotecan in vivo, specifically in immunodeficient mice with orthotopically grafted invasive cancer cells. [] This finding suggests a potential role for 4-IBP in improving the efficacy of irinotecan in cancer treatment. []
  • Compound Description: 4-[123I]IBP is a radiolabeled analog of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), intended for imaging sigma receptors, particularly in the brain. []
  • Compound Description: 4-[125I]BP is another radiolabeled analog of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), developed for potential use in imaging breast cancer by targeting sigma receptors. []
  • Relevance: This compound is structurally very similar to 4-IBP and demonstrates high affinity binding to sigma receptors in MCF-7 breast cancer cells. [] Studies suggest that it may be a more promising candidate for imaging sigma receptors in cancer compared to 4-[123I]IBP due to its higher specific binding. [, ]
  • Compound Description: PD144418 is a sigma-1 receptor antagonist. [, ]
  • Relevance: PD144418 is often used as a tool compound in research to investigate the structure and function of the sigma-1 receptor, to which 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) also binds. [] The availability of crystal structures of the human sigma-1 receptor complexed with both PD144418 and 4-IBP has been crucial in understanding the receptor's architecture and its interactions with different ligands. []
  • Compound Description: PRE-084 is a selective sigma-1 receptor agonist. [, ]
  • Relevance: PRE-084, like 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), binds to and activates the sigma-1 receptor. [, ] Studies utilizing PRE-084 have helped to elucidate the functional consequences of sigma-1 receptor activation, such as its influence on the heterodimerization of the sigma-1 receptor with binding immunoglobulin protein (BiP). []

Carbetapentane

  • Compound Description: Carbetapentane is a sigma-1 receptor agonist. []
  • Relevance: Carbetapentane, similar to 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), demonstrates the ability to block spreading depression (SD) in rat neocortical brain slices. [] This shared effect suggests a potential role for sigma-1 receptor agonists like carbetapentane and 4-IBP in mitigating the neuronal hyperexcitability associated with conditions such as migraine and stroke. []

Dextromethorphan

  • Compound Description: Dextromethorphan is an over-the-counter cough suppressant that also exhibits sigma-1 receptor agonist activity. [, ]
  • Relevance: Like 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), dextromethorphan can activate the sigma-1 receptor. [, ] Both compounds have demonstrated the ability to block spreading depression in rat neocortical brain slices, suggesting their potential therapeutic value in addressing conditions involving neuronal hyperexcitability. []

Donepezil

  • Compound Description: Donepezil is a medication used to treat Alzheimer's disease that also exhibits potent sigma-1 agonist activity. [, ]
  • Relevance: Similar to 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), donepezil can activate the sigma-1 receptor. [, ] This shared pharmacological property has led to investigations into the potential neuritogenic effects of donepezil, as some studies suggest that procognitive compounds with sigma-1 agonist activity may promote neurite outgrowth, which is relevant to neurodegenerative diseases. []
  • Compound Description: Memantine is a medication used to manage Alzheimer's disease that also possesses some agonist activity at the sigma-1 receptor. [, ]
  • Relevance: Memantine, like 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), can activate the sigma-1 receptor. [, ] This shared activity has sparked interest in exploring the potential disease-modifying effects of memantine, as some research suggests that procognitive compounds with sigma-1 agonist activity may influence neurite outgrowth, which is relevant to Alzheimer's disease. []

Fluvoxamine

  • Compound Description: Fluvoxamine is an antidepressant medication classified as a selective serotonin reuptake inhibitor (SSRI) that also displays potent sigma-1 agonist activity. []
  • Relevance: Fluvoxamine, like 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), can activate the sigma-1 receptor. [] While fluvoxamine is primarily known for its antidepressant effects, its sigma-1 agonist activity raises questions about its potential influence on glioblastoma cell motility, especially considering the findings that 4-IBP can reduce such motility. [, ]
Source and Classification

4-Iodobenzylphosphonic acid can be synthesized from various precursors, including iodinated benzyl derivatives and phosphonic acid derivatives. It falls under the classification of organophosphorus compounds and is recognized for its potential applications in medicinal chemistry due to the presence of both the iodine atom and the phosphonic acid moiety, which can impart unique biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-IBP typically involves several steps that may include:

  1. Starting Materials: The synthesis often begins with 4-iodobenzyl chloride or similar iodinated benzyl compounds.
  2. Phosphonation Reaction: The iodinated benzyl compound is treated with a phosphonic acid derivative, such as trimethyl phosphite, under basic conditions to facilitate nucleophilic substitution.
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to yield pure 4-IBP.

For example, one method involves reacting 4-iodobenzyl chloride with triethyl phosphite in the presence of a base like sodium hydride, followed by hydrolysis to yield 4-IBP.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-IBP features:

  • Benzyl Ring: A phenyl group (C6H5) attached to a methylene (-CH2-) bridge.
  • Phosphonic Acid Group: A phosphorus atom bonded to three oxygen atoms (two double-bonded as oxo groups and one single-bonded as a hydroxyl).
  • Iodine Atom: Positioned at the para position relative to the benzyl group.

The three-dimensional structure can be visualized using molecular modeling software, which reveals bond angles and distances critical for understanding its reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

4-Iodobenzylphosphonic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful for further functionalization.
  2. Condensation Reactions: It can react with amines or alcohols to form corresponding amides or esters.
  3. Reductive Dehalogenation: Under certain conditions, the iodine can be removed using reducing agents, leading to derivatives that lack halogen substituents.

These reactions are significant for developing new pharmaceuticals or agrochemicals.

Mechanism of Action

Process and Data

The mechanism of action for 4-Iodobenzylphosphonic acid primarily revolves around its ability to interact with biological targets due to its phosphonic acid functionality. Phosphonic acids are known to mimic phosphate groups in biological systems, allowing them to interfere with enzyme activities or cellular signaling pathways. The presence of iodine may also enhance binding affinity or alter pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the phosphonic acid group.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the phosphonic acid group, which can donate protons in solution.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its characterization.

Applications

Scientific Uses

4-Iodobenzylphosphonic acid has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  2. Pharmaceutical Development: Its ability to mimic phosphate groups makes it valuable in developing inhibitors for enzymes involved in metabolic pathways.
  3. Material Science: Potential applications in creating novel materials with specific electronic or optical properties due to its unique structure.
Introduction to 4-IBP: Pharmacological Significance and Research Context

Chemical Identity and Molecular Structure of 4-IBP

4-IBP is defined chemically as N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, bearing the CAS registry numbers 155798-12-2 and 155798-08-6 across different stereoisomeric or salt forms [1] [9]. Its molecular formula is C₁₉H₂₁IN₂O, yielding a molecular weight of 420.29 g/mol [1] [4]. Structurally, 4-IBP integrates three critical domains:

  • An aromatic 4-iodobenzamide moiety serving as the primary pharmacophore for sigma-1 receptor engagement.
  • A piperidine ring providing conformational stability and acting as a spacer unit.
  • A benzyl group attached to the piperidine nitrogen, enhancing receptor affinity and influencing subtype selectivity [4] [9].

The iodine atom at the para position on the benzamide ring is crucial for high-affinity binding, likely contributing to hydrophobic interactions within the sigma-1 receptor binding pocket. Computational modeling suggests the benzyl group facilitates optimal positioning through π-π stacking interactions with receptor residues, while the amide linker (–C(=O)NH–) forms critical hydrogen bonds [4]. This specific arrangement underpins 4-IBP's exceptional affinity for the sigma-1 receptor subtype (Ki = 1.7 nM), coupled with moderate affinity for sigma-2 receptors (Ki = 25.2 nM), conferring significant selectivity (σ1:σ2 ≈ 15:1) [4] [6]. This selectivity profile distinguishes it from earlier non-selective sigma ligands like haloperidol. Its physicochemical properties include limited aqueous solubility but good solubility in dimethyl sulfoxide (DMSO; ~84 mg/mL) and ethanol (~5 mg/mL), characteristics compatible with standard in vitro and in vivo experimental methodologies [4] [6].

Table 1: Receptor Binding Profile of 4-IBP

Receptor SubtypeAffinity (Ki Value)Selectivity Ratio (σ1:σ2)Experimental Method
Sigma-1 (σ₁)1.7 nM14.8-foldRadioligand Competition
Sigma-2 (σ₂)25.2 nMReferenceRadioligand Competition

Historical Development as a Sigma-1 Receptor Agonist

The discovery of 4-IBP is intrinsically linked to the complex and often controversial evolution of sigma receptor pharmacology. Initially mischaracterized in the 1970s as an opioid receptor subtype mediating the psychotomimetic effects of benzomorphan compounds like SKF-10,047, the "sigma receptor" was redefined following demonstrations of its insensitivity to naloxone antagonism [2] [8]. Subsequent ligand-binding studies in the 1990s resolved this receptor into two main subtypes: sigma-1 and sigma-2, differentiated by ligand affinity profiles, molecular size, and functional roles [2] [8]. The sigma-1 receptor was cloned in 1996, revealing a unique 25 kDa chaperone protein structurally unrelated to classical G-protein coupled receptors and localized primarily in the endoplasmic reticulum [8].

4-IBP emerged during this period of receptor subclassification as a chemical tool designed explicitly for sigma-1 receptor interrogation. Early pharmacological characterization established its functional agonist properties, contrasting with antagonists like haloperidol or BD1047 [4] [6]. Unlike non-selective predecessors, 4-IBP's design leveraged structure-activity relationship (SAR) studies indicating that substitution at the para position of the benzamide ring (e.g., iodine) optimized sigma-1 affinity and selectivity [4]. This pharmacological precision facilitated critical investigations into sigma-1 receptor function, revealing its modulation of:

  • Ion Channel Activity: Sigma-1 receptor activation by 4-IBP inhibits voltage-gated Ca²⁺, K⁺, Na⁺, and Cl⁻ channels while potentiating ligand-gated channels (e.g., NMDA receptors) in neuronal systems [2] [8].
  • Cellular Stress Responses: Acting as a ligand-operated chaperone, the sigma-1 receptor bound by agonists like 4-IBP modulates ER-mitochondrial Ca²⁺ signaling and mitigates ER stress responses [2].
  • Neuroplasticity and Addiction: 4-IBP facilitated studies implicating sigma-1 receptors in psychostimulant actions (e.g., cocaine, methamphetamine), demonstrating roles in conditioned place preference, sensitization, and reinstatement via modulation of dopaminergic and glutamatergic transmission [2] [8].

The development of 4-IBP thus provided essential pharmacological evidence establishing the sigma-1 receptor as a pluripotent modulator of cellular signaling, extending far beyond initial neurological contexts into oncology.

Role in Cancer Biology: Bridging Neuropharmacology and Oncology

The overexpression of sigma receptors, particularly sigma-1, across diverse human cancers (e.g., glioblastoma, melanoma, NSCLC, prostate cancer) redirected 4-IBP research towards oncology [3] [5] [7]. Investigations revealed its capacity to directly modulate cancer cell pathophysiology through both receptor-dependent and potentially receptor-independent mechanisms:

Suppression of Cancer Cell Migration and Invasion

4-IBP exerts potent anti-migratory effects across multiple cancer lineages. In vitro studies demonstrate significant, concentration-dependent (1-100 nM) inhibition of migration in:

  • Glioblastoma (U373-MG): Up to 60-70% reduction in migration
  • Melanoma (C32): Approximately 50-60% reduction
  • Non-Small Cell Lung Carcinoma (A549): ~40-50% reduction
  • Prostate Cancer (PC3): ~55-65% reduction [3] [5] [6]

Mechanistically, in U373-MG glioblastoma cells, 4-IBP disrupts actin cytoskeletal dynamics – a process essential for cellular motility. This likely occurs via sigma-1 receptor-mediated signaling impacting Rho GTPase regulators [5]. Specifically, 4-IBP treatment (10-100 nM, 48-72 hours) significantly downregulates Rho Guanine Nucleotide Dissociation Inhibitor (Rho GDI), a critical protein controlling Rho GTPase activity and cytoskeletal reorganization [5]. This cytoskeletal disruption impairs lamellipodia formation and focal adhesion turnover, thereby inhibiting directional cell movement essential for metastasis.

Table 2: Antiproliferative and Antimigratory Effects of 4-IBP Across Cancer Cell Lines

Cancer Cell LineCell TypeAntiproliferative Effect (IC₅₀/ Significant Reduction)Antimigratory Effect (% Reduction)Key Mechanistic Findings
U373-MGGlioblastomaWeak (High µM range)60-70%↓ Rho GDI, Actin cytoskeleton disruption
C32MelanomaWeak (High µM range)50-60%Not deeply characterized
A549NSCLCMarked (Low µM range)40-50%Concentration-dependent growth inhibition
PC3Prostate CancerMarked (Low µM range)55-65%Concentration-dependent growth inhibition
T98G (Additional Line)GlioblastomaSignificant inhibition (10 µM, 1-6 days)Not ReportedIndependent confirmation of anti-glioma activity [3]

Chemosensitization and Overcoming Drug Resistance

Beyond inhibiting motility, 4-IBP profoundly sensitizes cancer cells to conventional cytotoxic therapies. In U373-MG glioblastoma cells, pretreatment with 4-IBP (10 nM) significantly enhances cell death induced by:

  • Pro-apoptotic agents (Lomustine): Augments DNA alkylation-induced apoptosis.
  • Pro-autophagic agents (Temozolomide): Potentiates autophagy-mediated cell death [3] [5].

A key resistance mechanism involves overexpression of Glucosylceramide Synthase (GCS), an enzyme promoting ceramide glycosylation and thereby diminishing the pro-apoptotic ceramide pool. 4-IBP treatment (10-100 nM, 48-96 hours) markedly decreases GCS protein expression, restoring intracellular ceramide levels and enhancing susceptibility to apoptosis [5]. This dual downregulation of Rho GDI (anti-migratory) and GCS (pro-sensitizing) positions 4-IBP as a multifunctional resistance reversal agent.

1.3.3. In Vivo Therapeutic Enhancement

The translational relevance of 4-IBP is demonstrated in orthotopic xenograft models mimicking aggressive human cancers:

  • Glioblastoma (U373-MG): Continuous subcutaneous infusion of 4-IBP (2 mg/kg/day via osmotic minipump) combined with temozolomide significantly prolonged survival in immunocompromised mice compared to temozolomide alone [5] [6].
  • NSCLC (A549): Intravenous administration of 4-IBP (2 mg/kg, 3 times/week) potentiated the antitumor efficacy of irinotecan, reducing tumor burden and improving survival outcomes [1] [6].

These in vivo findings validate the in vitro chemosensitization mechanisms and suggest that sigma-1 receptor activation by 4-IBP represents a viable strategy to overcome microenvironmental survival signals and treatment resistance in invasive cancers.

Properties

CAS Number

155798-12-2

Product Name

4-IBP

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide

Molecular Formula

C19H21IN2O

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)

InChI Key

HELCSESNNDZLFM-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3

Synonyms

(125I)-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
4-IBP cpd
BPIBA
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.